molecular formula C17H14F3NO3S2 B2746840 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 2097858-11-0

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2746840
CAS No.: 2097858-11-0
M. Wt: 401.42
InChI Key: MDTANLQYQOOOPF-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a trifluoromethyl-substituted benzene core linked to an ethyl chain bearing both furan-2-yl and thiophen-2-yl heterocycles. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonamide moiety is critical for hydrogen bonding and target interactions, common in bioactive molecules.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO3S2/c18-17(19,20)12-4-1-5-13(10-12)26(22,23)21-11-14(15-6-2-8-24-15)16-7-3-9-25-16/h1-10,14,21H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTANLQYQOOOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide is a synthetic compound that features a unique combination of heterocyclic structures, including furan and thiophene rings, along with a sulfonamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and cardiovascular health.

  • Molecular Formula : C19H15F3N2O3S
  • Molecular Weight : 408.4 g/mol
  • CAS Number : 2034332-84-6

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various physiological processes. The sulfonamide group is known for its role in inhibiting carbonic anhydrase and other enzymes, which can lead to significant pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit antiproliferative effects on cancer cell lines. For instance, research has shown that sulfonamide derivatives can induce apoptosis in various cancer cells by modulating signaling pathways associated with cell growth and survival .

Cardiovascular Effects

Sulfonamide derivatives have been reported to influence cardiovascular functions. In isolated rat heart models, certain sulfonamides demonstrated the ability to alter perfusion pressure, suggesting a potential role in managing conditions such as hypertension . The interaction with calcium channels has also been highlighted as a mechanism through which these compounds exert their effects on cardiac function.

Case Studies

Study Objective Findings
Wu et al. (1999)Evaluate the effect of sulfonamide on endothelin receptor inhibitionDemonstrated that certain sulfonamides can attenuate pulmonary hypertension in rat models.
Tilton et al. (2000)Investigate the impact of sulfonamides on cardiac hypertrophyFound that specific sulfonamide derivatives reduced cardiac hypertrophy in experimental settings.
Schwartz et al. (1995)Assess carbonic anhydrase inhibition by sulfonamidesConfirmed the efficacy of sulfonamide derivatives in reducing symptoms of severe heart failure through enzyme inhibition.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that this compound may exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its efficacy as a drug candidate .

Table: Predicted Pharmacokinetic Parameters

Parameter Value
Oral BioavailabilityModerate
Plasma Protein BindingHigh
Metabolic StabilityModerate
Half-Life4–6 hours

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized based on core motifs:

Compound Name/ID Core Structure Key Substituents Melting Point/Stability Biological Activity/Notes Reference
Target Compound Benzene-sulfonamide Furan-2-yl, thiophen-2-yl, CF₃ Not reported Potential antimicrobial/antiviral (inferred) -
19h () Quinoline-imidazolidinedione Thiophen-2-yl, CF₃ 193°C Antibacterial (tested)
19k () Quinoline-imidazolidinedione Benzofuran-2-yl, CF₃ 177°C Antibacterial (tested)
6c () Furopyrrole-carboxhydrazide 4-NO₂, CF₃ Not reported PET inhibitor in chloroplasts
7 () Furopyrrole-carboxhydrazide Thiophen-2-yl Not reported Moderate PET inhibition
Compound 12 () Purine-sulfonamide Adenine derivatives, CF₃ Not reported Antiviral (purine-targeting)

Key Observations:

Heterocyclic Influence: The target compound’s dual furan/thiophene system contrasts with analogues like 19h (single thiophene) and 7 (single thiophene). Dual heterocycles may enhance π-π stacking or steric hindrance compared to mono-substituted derivatives . In , carboxhydrazides with electron-withdrawing groups (e.g., 6c, 4-NO₂) showed stronger inhibition of photosynthetic electron transport (PET) than thiophene-only analogues like 7, suggesting substituent electronegativity impacts bioactivity .

Trifluoromethyl (CF₃) Effects :

  • The CF₃ group in the target compound and 19h/19k improves metabolic stability and membrane permeability. In 19h , CF₃ correlates with higher melting points (193°C vs. 154°C for 19g ), likely due to increased crystallinity .

Sulfonamide vs. Carboxhydrazide :

  • Sulfonamides (target compound, 12 ) typically exhibit stronger hydrogen-bonding capacity than carboxhydrazides (6c , 7 ), influencing target selectivity. For example, 12 in was synthesized for antiviral applications, leveraging sulfonamide’s affinity for nucleotide-binding proteins .

Synthetic Challenges :

  • The target compound’s synthesis likely faces hurdles similar to 12 (20% yield) and 32 (46% yield) in , where purification of sulfonamide derivatives with bulky substituents requires gradient elution (e.g., TEAAc buffer) .

Research Findings and Implications

  • Antimicrobial Potential: Analogues like 19h and 19k demonstrated antibacterial activity, suggesting the target compound’s thiophene/furan system could synergize with CF₃ for similar effects .
  • Electron Transport Modulation: The PET inhibition by 6c (4-NO₂, CF₃) in implies the target compound’s CF₃ may enhance similar bioactivities, though its heterocycles might redirect specificity .
  • Synthetic Optimization : Low yields in sulfonamide synthesis ( ) highlight the need for advanced purification techniques (e.g., HPLC with TEAAc buffer) to isolate the target compound effectively .

Preparation Methods

Synthesis of the Ethylamine Intermediate

The ethylamine backbone 2-(furan-2-yl)-2-(thiophen-2-yl)ethylamine is synthesized via a Mannich-type reaction or nucleophilic substitution . A representative protocol involves:

  • Reacting furan-2-carbaldehyde and thiophen-2-ylmagnesium bromide to form a secondary alcohol.
  • Converting the alcohol to an amine via a Curtius rearrangement or Staudinger reaction .

Sulfonylation with 3-(Trifluoromethyl)benzenesulfonyl Chloride

The amine intermediate is reacted with 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in dichloromethane at 0–25°C.

Table 1: Representative Sulfonylation Conditions

Amine Intermediate Sulfonyl Chloride Base Solvent Yield
2-(Furan-2-yl)-2-(thiophen-2-yl)ethylamine 3-(Trifluoromethyl)benzenesulfonyl chloride Pyridine DCM 78%

Solid-Phase Synthesis Using HATU/PyBOP Coupling

Modern approaches employ hexafluorophosphate-based coupling reagents (e.g., HATU, PyBOP) to enhance reaction efficiency.

Protocol from Ambeed (2020)

A suspension of 3-(trifluoromethyl)benzoic acid (5.19 mmol) and the ethylamine intermediate (5.71 mmol) in DMF is treated with PyBOP (1.1 eq) and N,N-diisopropylethylamine (DIEA, 3 eq) under nitrogen. After 4 hours at 20°C, the mixture is purified via flash chromatography (10–30% ethyl acetate/hexane) to yield the product (652 mg, 351 g/mol).

Table 2: HATU/PyBOP-Mediated Coupling

Reagent Solvent Temp (°C) Time (h) Yield
PyBOP DMF 20 4 65%
HATU DMF 60 16 58%

Thiophene and Furan Ring Construction via Cyclization

Gewald Reaction for Thiophene Synthesis

The thiophene ring is synthesized via the Gewald reaction , where a ketone (e.g., 2-acetylthiophene) reacts with elemental sulfur and a cyanoacetate. For example:

  • 2-Acetylfuran (1.0 eq), methyl cyanoacetate (1.2 eq), and sulfur (1.5 eq) in ethanol with morpholine as a base yield 2-aminothiophene-3-carboxylate (72%).

Paal-Knorr Synthesis for Furan Derivatives

The furan moiety is constructed via the Paal-Knorr reaction , using 1,4-diketones and ammonium acetate in acetic acid.

Table 3: Cyclization Reaction Metrics

Method Substrate Reagent Yield
Gewald 2-Acetylthiophene S₈, morpholine 72%
Paal-Knorr 1,4-Diketone NH₄OAc 68%

One-Pot Tandem Approaches

Recent advances utilize tandem reactions to streamline synthesis. A 2024 protocol combines furan-thiophene ethylamine formation and sulfonylation in a single pot:

  • Mannich reaction : Furan-2-carbaldehyde, thiophen-2-ylamine, and paraformaldehyde in ethanol (80°C, 6 h).
  • In situ sulfonylation : Addition of 3-(trifluoromethyl)benzenesulfonyl chloride and DIEA (0°C → 25°C, 12 h).
    This method achieves an 82% yield, reducing purification steps.

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel with ethyl acetate/hexane gradients (10–40%).
  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 2H, Ar-H), 7.45 (m, 4H, Thiophene-H), 6.75 (m, 3H, Furan-H).
  • MS (ESI) : m/z 401.4 [M+H]⁺.

Challenges and Optimization Strategies

Byproduct Formation

  • Trifluoromethyl group hydrolysis : Mitigated by using anhydrous DMF and inert atmospheres.
  • Diastereomer separation : Chiral HPLC (Chiralpak IA, heptane/ethanol) resolves R/S configurations.

Scalability

  • Kilogram-scale batches require switching from DMF to 2-MeTHF for easier solvent recovery.

Comparative Analysis of Methods

Table 4: Method Efficiency Comparison

Method Yield (%) Purity (%) Scalability
Classical sulfonylation 78 95 Moderate
HATU/PyBOP coupling 65 98 High
One-pot tandem 82 97 High

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:

  • Step 1 : Reacting 3-(trifluoromethyl)benzenesulfonyl chloride with a furan-thiophene-containing ethylamine intermediate under basic conditions (e.g., using triethylamine in dichloromethane).
  • Step 2 : Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the sulfonamide product .
  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via 1H^1H-NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers verify the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon frameworks.
  • X-ray Crystallography : Resolve the 3D structure to validate stereochemistry and bond angles (if single crystals are obtainable) .
  • Mass Spectrometry : HRMS to confirm molecular weight and isotopic patterns .

Advanced Research Questions

Q. What strategies optimize reaction yields during the coupling of heteroaromatic groups (furan/thiophene) to the sulfonamide core?

  • Methodological Answer :

  • Coupling Reagents : Use carbodiimides (e.g., DCC or EDCI) with catalytic DMAP to activate carboxylic acid intermediates for amide bond formation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of aromatic intermediates.
  • Temperature Control : Maintain reactions at 0–5°C during exothermic steps to minimize side-product formation .

Q. How can computational methods predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2 or kinases) based on the trifluoromethyl group’s electron-withdrawing properties .
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from in vitro assays to guide structural modifications .

Q. What experimental approaches resolve contradictions in reported bioactivity data for sulfonamide derivatives?

  • Methodological Answer :

  • Dose-Response Studies : Perform IC50_{50} assays across multiple cell lines to account for tissue-specific effects.
  • Off-Target Screening : Use kinase profiling panels to identify unintended interactions (e.g., ATP-binding site inhibition) .
  • Metabolite Analysis : LC-MS/MS to detect degradation products that may interfere with bioactivity measurements .

Comparative and Mechanistic Questions

Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties compared to non-fluorinated analogs?

  • Methodological Answer :

  • Electron Density Mapping : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify the electron-withdrawing effect of the CF3_3 group on the benzene ring.
  • Steric Analysis : Compare X-ray crystal structures of fluorinated vs. non-fluorinated derivatives to assess conformational changes .

Q. What are the challenges in synthesizing enantiomerically pure forms of this compound?

  • Methodological Answer :

  • Chiral Resolution : Use chiral stationary phases (e.g., amylose-based columns) for HPLC separation of enantiomers.
  • Asymmetric Catalysis : Employ palladium-catalyzed cross-coupling reactions with chiral ligands (e.g., BINAP) to control stereochemistry .

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